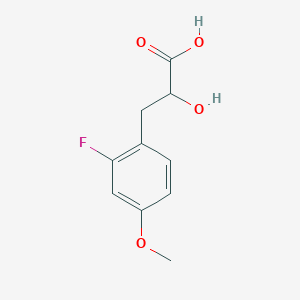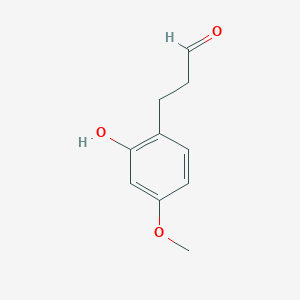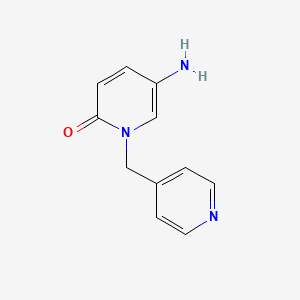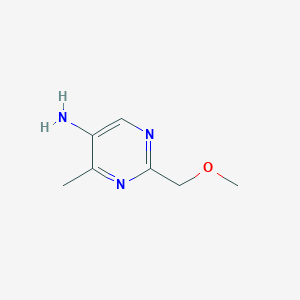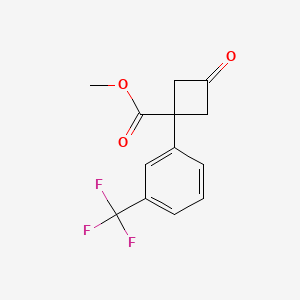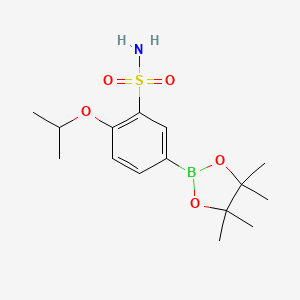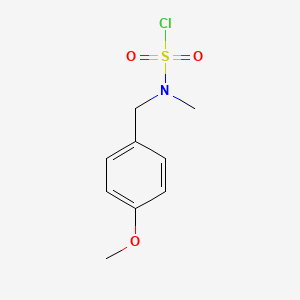
(4-Methoxybenzyl)(methyl)sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO3S It is a sulfamoyl chloride derivative, characterized by the presence of a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride typically involves the reaction of (4-methoxybenzyl)methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methoxybenzyl)methylamine+Chlorosulfonic acid→(4-Methoxybenzyl)(methyl)sulfamoyl chloride+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.
Applications De Recherche Scientifique
(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxybenzyl)sulfonyl chloride
- (4-Methoxybenzyl)(methyl)sulfamide
- (4-Methoxybenzyl)(methyl)sulfamate
Uniqueness
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is unique due to the presence of both a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety. This structural feature imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Propriétés
Formule moléculaire |
C9H12ClNO3S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
BSJMPTUQUMTXLP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




